Caesalmin E
Overview
Description
Cassane diterpenes, including compounds like Caesalmin E, are isolated from various parts of plants belonging to the Caesalpinia species. These compounds have been the subject of scientific interest due to their diverse biological activities and complex chemical structures.
Synthesis Analysis
The synthesis of cassane diterpenes, analogous to Caesalmin E, often involves extensive spectroscopic methods. For instance, the isolation of new cassane diterpenes from Caesalpinia minax seeds utilized methanol extraction followed by spectroscopic elucidation, including NMR, MS, and HRESIMS data, highlighting the complex nature of these compounds' synthesis and structural determination (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of cassane diterpenes is characterized by extensive spectroscopic analysis. The elucidation of structures for compounds such as Caesalmin E involves detailed NMR, MS, and sometimes X-ray crystallography to determine their complex molecular frameworks.
Chemical Reactions and Properties
Cassane diterpenes participate in various chemical reactions, primarily due to their multiple functional groups. These reactions include transformations and interactions that are crucial for their biological activities. The antiproliferative activities of these compounds against cancer cell lines, as indicated by their IC50 values, illustrate the chemical reactivity and potential therapeutic properties of cassane diterpenes (Li et al., 2016).
Scientific Research Applications
Anti-inflammatory Properties : Caesalmin E and other cassane derivatives from Caesalpinia minax significantly inhibit nitric oxide production in RAW264.7 macrophages stimulated by lipopolysaccharide (LPS) (Dong et al., 2015).
Potential in Alzheimer's Treatment : Caesalmin C, a related compound, delays the progression of Alzheimer's disease in C. elegans via the DAF-16 signaling pathway, suggesting potential applications in treating the disease (Zhang et al., 2022).
Breast Cancer Treatment Potential : Caesalpinia pulcherima (CP) shows promise in breast cancer treatment, affecting ER and EGFR expression in MCF-7 cells and improving immunohistological status in carcinoma rats (Sakle et al., 2020).
Antiviral Activity : Caesalmin E and other cassane furanoditerpenes from Caesalpinia minax have potent anti-Para3 virus activity, making them potential new antiviral agents (Jiang et al., 2001).
Diabetes Treatment : The aqueous extract of the stem bark of Caesalpinia ferrea reduces blood glucose levels and improves the metabolic state of diabetic rats, indicating potential applications in diabetes treatment (Vasconcelos et al., 2011).
Antimalarial Properties : Caesalmin E has shown potent inhibitory activity against Plasmodium falciparum growth in vitro, suggesting its potential as an antimalarial agent (Linn et al., 2005).
Pharmacokinetics and Tissue Distribution : Caesalmin E displays strong anti-inflammatory activity and is distributed rapidly and widely among tissues, with the stomach being the main tissue site (Wang et al., 2019).
Influenza Virus Neuraminidase Inhibition : Caesalmin E showed moderate inhibitory activity on influenza virus neuraminidase in vitro (Wu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDJQZBKCANBDV-GZEDFXFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caesalmin E |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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